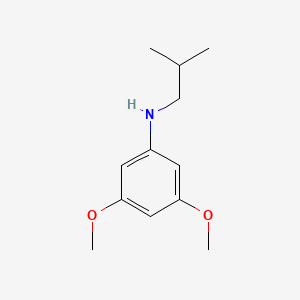

N-Isobutyl-3,5-dimethoxyaniline

概要

説明

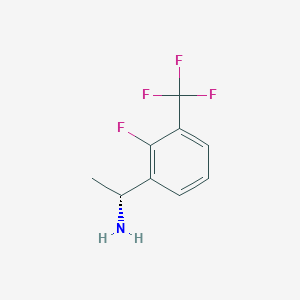

N-Isobutyl-3,5-dimethoxyaniline is a chemical compound with the molecular formula C12H19NO2 . It is used in various research and development applications .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the Sandmeyer reaction . This reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .Molecular Structure Analysis

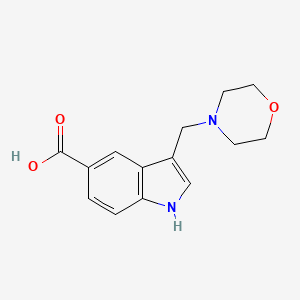

The molecular structure of this compound consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure contains a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

The Sandmeyer reaction is a key process in the chemical reactions involving compounds like this compound . This reaction can be processed with or without copper catalysts for the formation of various linkages . Another reaction involving a similar compound, 3,5-dimethoxyaniline, with vicinal diones resulted in the formation of substituted bisindolines .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3,5-Dimethoxyaniline, include a solid state, beige appearance, and odorless smell . It has a melting point range of 53 - 55 °C / 127.4 - 131 °F and a flash point of 135 °C / 275 °F .科学的研究の応用

Electrochemical Synthesis and Detection Applications

Electrochemical Polymerization for Glutamic Acid Detection : The electrochemical polymerization of dimethoxyaniline derivatives, like 2,5-dimethoxyaniline, on electrodes enhances the detection of glutamic acids, demonstrating its potential in chiral molecule differentiation and sensor development (Zeng, Li, & Wang, 2019).

Poly(2,5-dimethoxyaniline) for Electrochemical Capacitors : The synthesis of poly(2,5-dimethoxyaniline) nanosheets offers promising applications in supercapacitors, showcasing high specific capacitance and stability, beneficial for energy storage technologies (Yuan et al., 2014).

Polymer Synthesis and Material Applications

Nanostructured Poly(2,5-dimethoxyaniline) for Electrical Conductivity : The synthesis of nanostructured poly(2,5-dimethoxyaniline) demonstrates high electrical conductivity and charge storage capacity, suitable for advanced material applications (Jain et al., 2010).

Poly(3,5-dimethoxyaniline) Microspheres for Material Engineering : The facile synthesis of poly(3,5-dimethoxyaniline) hollow microspheres offers potential in material engineering, particularly in the development of lightweight and high-strength materials (Wang et al., 2015).

Chemical and Electrochemical Characterization

- Characterization of Poly(2,5-dimethoxyaniline) : Studies on the chemical and electrochemical synthesis of poly(2,5-dimethoxyaniline) reveal its efficient catalytic properties and conductivity variations, useful in chemical sensors and catalysts (Storrier, Colbran, & Hibbert, 1994).

Miscellaneous Applications

Fabrication of Cu2O Nanowires : The use of 2,5-dimethoxyaniline in the fabrication of Cu2O nanowires shows improved conductivity and potential applications in electronic devices (Tan et al., 2007).

Synthesis of Copolymers for Solubility and Conductivity : The synthesis and characterization of copolymers from 2,5-dimethoxyaniline and aniline highlight their solubility and electrical properties, opening avenues in polymer science for various industrial applications (Huang, Wen, & Gopalan, 2003).

作用機序

The mechanism of action for the reactions involving compounds like N-Isobutyl-3,5-dimethoxyaniline often involves the formation of a diazonium salt intermediate in the Sandmeyer reaction . In the case of the reaction of 3,5-dimethoxyaniline with vicinal diones, a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring at the ring-closing C–C bond-forming steps was proposed .

Safety and Hazards

将来の方向性

The future directions in the study of compounds like N-Isobutyl-3,5-dimethoxyaniline could involve further development of new and efficient protocols for the Sandmeyer reaction . Additionally, microbial engineering for the production of isobutanol, a compound related to this compound, is a promising area of research .

特性

IUPAC Name |

3,5-dimethoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)8-13-10-5-11(14-3)7-12(6-10)15-4/h5-7,9,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQDQNWLSWFJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)

![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)